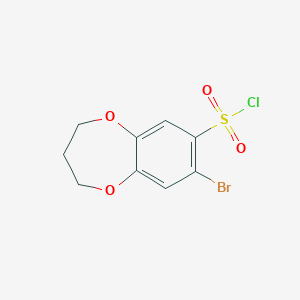
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₈BrClO₄S and a molecular weight of 327.58 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a benzodioxepine ring system. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
化学反応の分析
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine atom and the benzodioxepine ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts such as palladium or copper.
Common reagents used in these reactions include bases (e.g., triethylamine), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., sodium borohydride, hydrogen peroxide). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino acids like lysine and cysteine, leading to the modification of protein function . This reactivity makes it a valuable tool in biochemical studies and drug design.
類似化合物との比較
Similar compounds to 8-Bromo-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride include:
6-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Differing by the position of the bromine atom.
7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine: Another positional isomer with the bromine atom at the 7-position.
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine: Featuring a methyl group in addition to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl chloride group, which imparts distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,5-benzodioxepine-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c10-6-4-7-8(15-3-1-2-14-7)5-9(6)16(11,12)13/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYPFYGYAIAKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2OC1)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














